molecular formula C10H14ClN5 B2922895 1-[1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride CAS No. 2413896-34-9

1-[1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride

Cat. No.: B2922895
CAS No.: 2413896-34-9
M. Wt: 239.71
InChI Key: RWZKXCYAZKVWAZ-UHFFFAOYSA-N
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Description

1-[1-(2,6-Dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride is a tetrazole-derived compound featuring a 2,6-dimethylphenyl substituent attached to the tetrazole ring, with a methanamine group at the 5-position and a hydrochloride counterion. Its molecular formula is C₁₁H₁₄ClN₅, with a molecular weight of 239.71 g/mol . The compound is cataloged under EN300-266208 by Enamine Ltd., with MDL number MFCD23778360 .

Properties

IUPAC Name

[1-(2,6-dimethylphenyl)tetrazol-5-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5.ClH/c1-7-4-3-5-8(2)10(7)15-9(6-11)12-13-14-15;/h3-5H,6,11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKJXZDUGQVDFKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=NN=N2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring is formed through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Substitution Reaction: The tetrazole ring is then substituted with a 2,6-dimethylphenyl group through a nucleophilic substitution reaction.

    Formation of Methanamine:

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

1-[1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .

Mechanism of Action

The mechanism of action of 1-[1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The tetrazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound can be compared to analogs with variations in substituents, heterocyclic cores, or counterions. Below is a detailed analysis:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent on Heterocycle Heterocycle Type Key Features/Applications Source
1-[1-(2,6-Dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride C₁₁H₁₄ClN₅ 239.71 2,6-Dimethylphenyl Tetrazole High steric hindrance; potential CNS activity
[1-(Cyclopropylmethyl)-1H-tetrazol-5-yl]methanamine hydrochloride C₆H₁₂ClN₅ 190.25 Cyclopropylmethyl Tetrazole Compact substituent; improved lipophilicity
[1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride C₁₂H₁₅ClN₃O 253.73 3-Methoxybenzyl Imidazole Basic heterocycle; higher solubility in polar solvents
3-(Substituted methylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole Varies ~300–350 Methylthio groups Triazole Anticancer activity; sulfur-enhanced reactivity

Key Observations :

Heterocycle Impact :

  • Tetrazoles (e.g., target compound and cyclopropylmethyl analog) exhibit higher acidity (pKa ~4–5) compared to imidazoles (pKa ~7–8), influencing solubility and bioavailability .
  • Triazoles (e.g., ) are less acidic but offer sulfur-based reactivity for covalent bonding in drug design .

Pharmacological Implications: Tetrazoles are often used as bioisosteres for carboxylic acids due to their similar pKa and hydrogen-bonding capacity, making the target compound a candidate for enzyme inhibition .

Biological Activity

1-[1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride is a compound characterized by its unique tetrazole ring structure and potential biological activities. This article explores its synthesis, mechanisms of action, biological activities, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions. The initial step often includes the formation of the tetrazole ring through cycloaddition reactions involving azides and nitriles. Subsequent steps may involve alkylation and cyclization to introduce the dimethylphenyl group and finalize with the formation of the hydrochloride salt for enhanced stability and solubility .

The mechanism of action for this compound is primarily attributed to its ability to interact with various molecular targets. The tetrazole moiety can act as a bioisostere for carboxylic acids, allowing it to bind to enzymes and receptors similarly. This interaction can modulate biological pathways and influence cellular responses, potentially leading to therapeutic effects in various conditions .

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor activity. For instance, derivatives containing the tetrazole ring have shown promising results in inhibiting cancer cell proliferation in vitro. These compounds demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting their potential as anticancer agents .

Antimicrobial Properties

The biological activity of this compound has also been investigated for antimicrobial properties. Some related tetrazole derivatives have displayed moderate to strong activity against a range of bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of key metabolic pathways .

Data Tables

Biological Activity IC50 Value (µM) Tested Cell Lines
Antitumor1.98 ± 0.12HT-29
Antimicrobial10.5Staphylococcus aureus
Cytotoxicity>100Macrophages

Case Studies

Case Study 1: Antitumor Efficacy
In a controlled study examining the effects of tetrazole derivatives on HT-29 colon cancer cells, it was found that this compound exhibited an IC50 value of 1.98 µM after 48 hours of treatment. This suggests a potent inhibitory effect on cell proliferation and warrants further investigation into its mechanisms and potential clinical applications .

Case Study 2: Antimicrobial Activity
Another study assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound showed significant activity with an IC50 value of 10.5 µM against S. aureus, indicating its potential as a lead compound for developing new antimicrobial agents .

Q & A

Q. What are the recommended synthetic routes for this compound, and how do reaction parameters influence yield?

Methodological Answer: Synthesis typically involves cyclization of a nitrile precursor with sodium azide (NaN₃) and ammonium chloride (NH₄Cl) in polar aprotic solvents (e.g., DMF or DMSO) under reflux (80–100°C). Critical parameters include:

  • Stoichiometry : A 1:1.2 molar ratio of nitrile to NaN₃ optimizes tetrazole ring formation.
  • Solvent Choice : DMSO enhances reaction rates due to its high polarity.
  • Steric Effects : The 2,6-dimethylphenyl group may necessitate longer reaction times (24–48 hours) due to hindered cyclization.
    Post-synthesis purification via recrystallization (ethanol/water) or silica gel chromatography (eluent: 10% MeOH in CH₂Cl₂) improves purity (>95%) .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage : Airtight glass containers at 2–8°C in a desiccator (RH <30%) to prevent hygroscopic degradation.
  • Handling : Use PPE (nitrile gloves, lab coat, safety goggles) in a fume hood. Avoid contact with strong oxidizers (e.g., KMnO₄) to prevent exothermic decomposition.
  • Stability Testing : Conduct accelerated studies (40°C/75% RH for 6 months) with periodic HPLC analysis to monitor degradation .

Q. What analytical techniques are most effective for structural characterization?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm the tetrazole ring (δ 8.5–9.5 ppm for NH) and aryl methyl groups (δ 2.3–2.6 ppm).
  • HPLC : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water, 70:30) with UV detection (λ = 254 nm) to assess purity (>98%).
  • Mass Spectrometry (ESI-MS) : Expected [M+H]⁺ at m/z 260.1 (free base) and [M+Cl]⁻ at m/z 296.1 (hydrochloride salt) .

Advanced Research Questions

Q. How does the 2,6-dimethylphenyl group influence reactivity in nucleophilic substitutions?

Methodological Answer: The substituent’s steric bulk reduces reactivity in SN₂ reactions. For example:

  • Amination Studies : Compare reaction rates with unsubstituted phenyl analogs using kinetic assays (e.g., UV-Vis monitoring at 300 nm).
  • Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to quantify steric hindrance via percent buried volume (%Vbur) analysis .

Q. What strategies resolve contradictions in biological activity data across assays?

Methodological Answer:

  • Assay Optimization : Standardize cell lines (e.g., HEK293 vs. CHO-K1) and control for pH (7.4 ± 0.2) and temperature (37°C).
  • Metabolite Interference : Use LC-MS/MS to identify degradation products (e.g., tetrazole ring-opening) that may skew IC₅₀ values .

Q. How can researchers design stability studies under varied pH conditions?

Methodological Answer:

  • Protocol : Prepare buffered solutions (pH 1–13) and incubate the compound (1 mg/mL) at 37°C. Sample aliquots at 0, 24, 48, and 72 hours.
  • Analysis : Monitor degradation via HPLC. The tetrazole ring is prone to hydrolysis at pH >10, forming a primary amine byproduct .

Q. What computational approaches predict binding interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with serotonin receptors (e.g., 5-HT₂A). Key residues (Asp155, Ser159) may form hydrogen bonds with the methanamine group.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2.0 Å) .

Q. How can by-products from synthesis be identified and mitigated?

Methodological Answer:

  • By-Product Analysis : Use GC-MS to detect unreacted nitrile precursors or dimerization products.
  • Mitigation : Add scavengers (e.g., polymer-bound azide traps) during workup to remove excess NaN₃ .

Q. What comparative studies are feasible with structural analogs?

Methodological Answer:

  • SAR Studies : Replace the 2,6-dimethylphenyl group with 2,4-dichlorophenyl () and compare logP (octanol/water) and solubility (shake-flask method).
  • Biological Profiling : Test analogs in calcium flux assays to evaluate GPCR modulation .

Q. How can researchers validate the compound’s stability in long-term storage?

Methodological Answer:

  • ICH Guidelines : Perform real-time stability testing (25°C/60% RH) over 12 months with quarterly HPLC and Karl Fischer titration (moisture content <0.5%).
  • Degradation Pathways : Identify oxidation products (e.g., N-oxide formation) using high-resolution MS .

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